Cas no 102367-13-5 (D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1®6)-O-[a-D-glucopyranosyl-(1®4)]-2-deoxy-N3-methyl- (9CI))

D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1®6)-O-[a-D-glucopyranosyl-(1®4)]-2-deoxy-N3-methyl- (9CI) structure
102367-13-5 structure
Product name:D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1®6)-O-[a-D-glucopyranosyl-(1®4)]-2-deoxy-N3-methyl- (9CI)
CAS No:102367-13-5
MF:C19H37N3O12
MW:499.509986639023
CID:181989
PubChem ID:71301203

D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1®6)-O-[a-D-glucopyranosyl-(1®4)]-2-deoxy-N3-methyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • (2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • 4)]-2-deoxy-N3-methyl- (9CI)
    • 102367-13-5
    • DTXSID20144955
    • 6'-Deamino-6'-hydroxy-1-N-methylkanamycin
    • 1-N-Methyl-6'-deaminokanamycin
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-alpha-D-glucopyranosyl-(1-4)-N(sup 3)-methyl-
    • D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1®6)-O-[a-D-glucopyranosyl-(1®4)]-2-deoxy-N3-methyl- (9CI)
    • Inchi: InChI=1S/C19H37N3O12/c1-22-6-2-5(20)16(33-18-12(27)9(21)10(25)7(3-23)31-18)15(30)17(6)34-19-14(29)13(28)11(26)8(4-24)32-19/h5-19,22-30H,2-4,20-21H2,1H3/t5-,6+,7-,8-,9+,10-,11-,12-,13+,14-,15-,16+,17-,18-,19-/m1/s1
    • InChI Key: WJEJVOYEUBLWHX-IZNBIVGASA-N
    • SMILES: N[C@@H]1C[C@H](NC)[C@@H](O[C@@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H](O)[C@H]1O[C@@H]1[C@H](O)[C@@H](N)[C@H](O)[C@@H](CO)O1

Computed Properties

  • Exact Mass: 499.237724g/mol
  • Monoisotopic Mass: 499.237724g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 263Ų
  • XLogP3: -6.2
  • Molecular Weight: 499.5g/mol

Experimental Properties

  • PSA: 262.83000
  • LogP: -5.20560

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd